![molecular formula C16H15NO2 B3908062 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3908062.png)
3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
Overview
Description
3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as HPPH, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammation.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, studies have suggested that 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways. 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In neurons, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to protect against oxidative stress and reduce neuronal damage. In inflammation, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods. However, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For research on 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one include investigating its potential as a therapeutic agent for other diseases and developing more effective formulations.
Scientific Research Applications
3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammation. In cancer research, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to protect neurons from oxidative stress and neurotoxicity. In anti-inflammation, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-phenylbut-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-9-5-6-10-15(14)18)11-16(19)13-7-3-2-4-8-13/h2-11,17-18H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGWJIVVIJZMO-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.